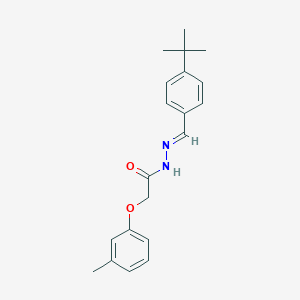

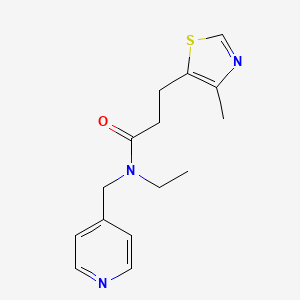

N'-(4-tert-butylbenzylidene)-2-(3-methylphenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar hydrazone compounds involves the reaction of hydrazide with aldehydes under specific conditions. For example, compounds such as N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide were synthesized and characterized by methods including elemental analysis, IR, UV-Vis, and NMR spectroscopy, alongside single-crystal X-ray diffraction, showcasing a general approach to synthesizing hydrazone derivatives (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using single-crystal X-ray diffraction, which reveals their crystalline form and spatial arrangement. The detailed crystal structure, including bond lengths, angles, and the presence of hydrogen bonds and π···π interactions, provides insight into the molecular geometry and stabilization mechanisms of these compounds. For instance, the crystal structure analysis of N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides elucidated the configuration of the C=N bond and the orientation of the phenyl and thiophene rings, contributing to our understanding of such molecules' structural characteristics (Quoc et al., 2019).

Chemical Reactions and Properties

Hydrazone compounds exhibit notable reactivity towards various reagents, including their potential as inhibitors in biological systems. Their chemical reactivity is often explored through reactions with metals, enzymes, or other organic molecules, leading to the formation of complexes or the inhibition of biological targets. For example, the urease inhibitory activities of some hydrazone compounds were studied, showing strong inhibitory effects, which highlights their potential in medicinal chemistry (Sheng et al., 2015).

Applications De Recherche Scientifique

Nonlinear Optical Properties

A study by Naseema et al. (2010) synthesized hydrazones closely related to N'-(4-tert-butylbenzylidene)-2-(3-methylphenoxy)acetohydrazide, investigating their nonlinear optical properties using a z-scan technique with nanosecond laser pulses. These compounds showed potential for applications in optical devices like limiters and switches due to their two-photon absorption and power-limiting behavior at specific wavelengths (Naseema et al., 2010).

Biological Activities and DNA Interaction

Sirajuddin et al. (2013) synthesized Schiff base compounds related to the one , revealing remarkable biological activities such as antibacterial, antifungal, antioxidant, and cytotoxic effects. The study also highlighted these compounds' ability to interact with Salmon sperm DNA, suggesting their potential in biomedical research, particularly in drug design targeting DNA interactions (Sirajuddin et al., 2013).

Antioxidant Activity

A theoretical investigation by Ardjani and Mekelleche (2017) on the antioxidant behavior of Schiff bases, including structures akin to N'-(4-tert-butylbenzylidene)-2-(3-methylphenoxy)acetohydrazide, provided insights into their efficient antioxidant mechanisms. This study emphasized the significant influence of tautomerization on the compounds' antioxidant activities, offering a basis for developing new antioxidant agents (Ardjani & Mekelleche, 2017).

Polymer Stabilization

Research by Yachigo et al. (1988) explored the efficacy of related compounds as thermal stabilizers for polymers, particularly under oxygen-free atmospheres. Their unique bifunctional stabilizing mechanism offers valuable insights for enhancing polymer stability in various industrial applications (Yachigo et al., 1988).

Catalytic Activity in Oxidation Processes

Sutradhar et al. (2016) detailed the synthesis and characterization of oxidovanadium(V) complexes with ligands derived from structures similar to N'-(4-tert-butylbenzylidene)-2-(3-methylphenoxy)acetohydrazide, demonstrating their catalytic efficiency in the oxidation of cyclohexane. This research underscores the potential of such complexes in catalytic oxidation, a key process in chemical manufacturing (Sutradhar et al., 2016).

Propriétés

IUPAC Name |

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15-6-5-7-18(12-15)24-14-19(23)22-21-13-16-8-10-17(11-9-16)20(2,3)4/h5-13H,14H2,1-4H3,(H,22,23)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBGXVMAKSGNSK-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)

![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)

![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)

![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)

![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)